molecular formula C15H22ClNO2 B5432977 2-(4-chlorophenyl)-4-(2-propoxyethyl)morpholine

2-(4-chlorophenyl)-4-(2-propoxyethyl)morpholine

Cat. No.: B5432977
M. Wt: 283.79 g/mol
InChI Key: KOLVCYMAIKHOSZ-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-4-(2-propoxyethyl)morpholine” is a morpholine derivative. Morpholine is a common chemical structure found in many pharmaceuticals and research compounds. The presence of a chlorophenyl group and a propoxyethyl group suggests that this compound may have unique properties compared to other morpholine derivatives .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a morpholine ring (a six-membered ring with one nitrogen and one oxygen atom), a 4-chlorophenyl group (a benzene ring with a chlorine atom at the 4-position), and a 2-propoxyethyl group (a three-carbon chain with an oxygen atom attached to the second carbon) attached to the morpholine ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing chlorophenyl group and the electron-donating propoxyethyl group. The morpholine ring could potentially undergo reactions at the nitrogen or oxygen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the chlorophenyl and propoxyethyl groups .

Safety and Hazards

As with any chemical compound, handling “2-(4-chlorophenyl)-4-(2-propoxyethyl)morpholine” would require appropriate safety measures. Without specific information, it’s difficult to provide detailed safety and hazard information .

Future Directions

The study and development of new morpholine derivatives is an active area of research, particularly in the field of medicinal chemistry. This compound could potentially be studied for its biological activity and could serve as a starting point for the development of new pharmaceuticals .

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(2-propoxyethyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO2/c1-2-9-18-10-7-17-8-11-19-15(12-17)13-3-5-14(16)6-4-13/h3-6,15H,2,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLVCYMAIKHOSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1CCOC(C1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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